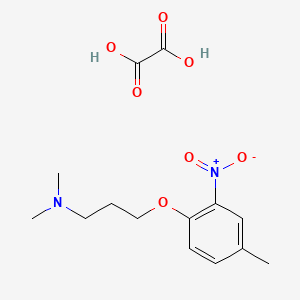![molecular formula C15H24ClNO2 B4043939 N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine](/img/structure/B4043939.png)
N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine
Übersicht
Beschreibung
N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine is a synthetic organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Preparation of 2-chloro-4-methylphenol: This can be achieved through chlorination of 4-methylphenol.
Formation of 2-(2-chloro-4-methylphenoxy)ethanol: This involves the reaction of 2-chloro-4-methylphenol with ethylene oxide.
Synthesis of 2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethanol: This step includes the reaction of 2-(2-chloro-4-methylphenoxy)ethanol with another equivalent of ethylene oxide.
Formation of this compound: The final step involves the reaction of 2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethanol with butan-2-amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may act on cellular pathways, enzymes, or receptors, modulating their activity and leading to desired outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]butan-2-amine
- N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine
- N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]pentan-2-amine
Uniqueness
N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine stands out due to its specific substitution pattern and the presence of both chloro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2/c1-4-13(3)17-7-8-18-9-10-19-15-6-5-12(2)11-14(15)16/h5-6,11,13,17H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAGSMSSCCREMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=C(C=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-iodophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4043856.png)
![3-Methyl-1-[2-(2-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4043874.png)
![1-[4-(4-Bromo-2-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4043877.png)




![2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4043909.png)
![4-[3-(2-Fluorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043911.png)
![N-benzyl-3-[(4-chloro-1-naphthyl)oxy]-1-propanamine oxalate](/img/structure/B4043919.png)
![10-bromo-6-(2-methoxy-5-nitrophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4043921.png)
![N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid](/img/structure/B4043923.png)
![1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B4043926.png)
![1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043932.png)
